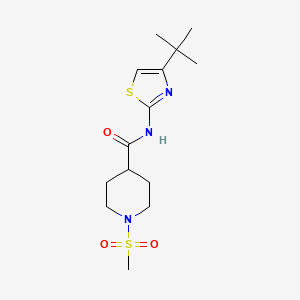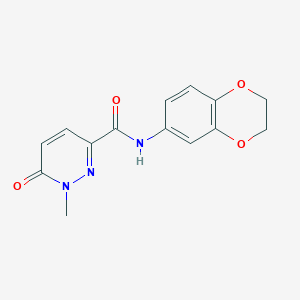![molecular formula C27H24ClN3O2 B6525976 N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide CAS No. 1016491-20-5](/img/structure/B6525976.png)
N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide, abbreviated as NCPMA, is a quinoline-based compound with a wide range of potential applications in the scientific research field. NCPMA has been studied for its potential to act as a ligand for a variety of receptors, and it has been found to have a number of biochemical and physiological effects.
作用機序
NCPMA has been found to act as an agonist for the adenosine A2A receptor, the serotonin 5-HT2A receptor, and the dopamine D2 receptor. It has also been found to modulate the activity of certain enzymes, including acetylcholinesterase, monoamine oxidase, and nitric oxide synthase.
Biochemical and Physiological Effects
NCPMA has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes, including acetylcholinesterase, monoamine oxidase, and nitric oxide synthase. It has also been found to have neuroprotective effects, anti-inflammatory effects, and anti-oxidant effects.
実験室実験の利点と制限
NCPMA has a number of advantages and limitations for laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. It has a high affinity for a variety of receptors and enzymes, making it useful for a variety of research applications. However, it is also relatively expensive and can be toxic in high concentrations.
将来の方向性
NCPMA has a wide range of potential applications in the scientific research field. One potential future direction is to further study its potential as a ligand for a variety of receptors, including the adenosine A2A receptor, the serotonin 5-HT2A receptor, and the dopamine D2 receptor. Another potential future direction is to study its potential to modulate the activity of certain enzymes, including acetylcholinesterase, monoamine oxidase, and nitric oxide synthase. Additionally, further research could be conducted to explore the potential of NCPMA as a therapeutic agent for a variety of diseases. Finally, further research could be conducted to explore the potential of NCPMA as an imaging agent for a variety of diseases.
合成法
NCPMA can be synthesized through a multi-step process. The first step involves the reaction of 6-chloro-4-phenylquinolin-2-amine with morpholine-4-carbonyl chloride in an organic solvent such as dichloromethane. The resulting product is then reacted with acetic anhydride in the presence of a catalytic amount of pyridine, resulting in the formation of NCPMA. The reaction is typically carried out at room temperature and can be completed in a few hours.
科学的研究の応用
NCPMA has a number of potential scientific research applications. It has been studied for its ability to act as a ligand for a variety of receptors, including the adenosine A2A receptor, the serotonin 5-HT2A receptor, and the dopamine D2 receptor. It has also been studied for its potential to modulate the activity of certain enzymes, including acetylcholinesterase, monoamine oxidase, and nitric oxide synthase.
特性
IUPAC Name |
N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O2/c28-21-9-10-25-24(16-21)23(19-5-2-1-3-6-19)17-26(30-25)20-7-4-8-22(15-20)29-27(32)18-31-11-13-33-14-12-31/h1-10,15-17H,11-14,18H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUBEXUTKPVMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC(=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6525910.png)
![4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B6525917.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6525919.png)
![3-phenyl-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6525923.png)
![N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide](/img/structure/B6525931.png)
![N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6525938.png)
![1-{thieno[3,2-d]pyrimidin-4-yl}-1H-imidazole](/img/structure/B6525945.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6525950.png)
![4-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525966.png)
![4-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525968.png)
![4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine](/img/structure/B6525975.png)
![N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B6525980.png)
